4-(1-Amino-2-hydroxypropan-2-yl)phenol
Description
4-(1-Amino-2-hydroxypropan-2-yl)phenol is an aromatic compound featuring a phenol moiety substituted with a 1-amino-2-hydroxypropan-2-yl group. This structure combines phenolic hydroxyl reactivity with amino alcohol functionality, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The compound’s stereochemistry and hydrogen-bonding capacity (due to –NH2 and –OH groups) may influence its solubility, stability, and intermolecular interactions .
Properties
CAS No. |
2462-53-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5,11-12H,6,10H2,1H3 |
InChI Key |
GNHGGBLPXQMDFG-UHFFFAOYSA-N |
SMILES |
CC(CN)(C1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)O)O |
Synonyms |
alpha-methyl-4-octopamine alpha-methyl-4-octopamine, (+-)-isomer alpha-methyl-4-octopamine, (-)-isomer alpha-methyl-p-octopamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Structural Features: Contains a phenolic –OH group and a conjugated imidazole ring with phenyl substituents . Key Properties:
- Nonlinear Optical (NLO) Activity: Exhibits large third-order nonlinear susceptibility (χ<sup>(3)</sup> ≈ 2.26 × 10<sup>−6</sup> esu) and hyperpolarizability (β ≈ 4.044 × 10<sup>−1</sup> cm/W), attributed to π-conjugation and intramolecular charge transfer (ICT) .
- Electronic Structure : Low HOMO-LUMO gap (theoretical calculations using TD-DFT/B3LYP) facilitates charge transfer, enhancing NLO performance .
Applications : Proposed for use in optical data storage, photonic devices, and laser protection systems .
2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol
Structural Features: Contains two phenolic –OH groups and an amino alcohol side chain, analogous to the target compound . Key Properties:
- Stereochemical Complexity : The presence of chiral centers (R,S configuration) may affect biological activity or material properties .
Applications: No direct data provided, but similar amino alcohols are often intermediates in drug synthesis or chiral catalysts.
4-Amino-2-phenylphenol
Structural Features: Phenol core with –NH2 and –C6H5 substituents . Key Properties:
- Toxicity: Limited toxicological data available; precautions required for handling (e.g., eye/skin irritation risks) .
Applications: Potential use in dyes or polymers, though specific applications are undocumented in the evidence.
Comparative Analysis of Key Properties
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